(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol
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Overview
Description
(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[53103,8]undecan-3-ol is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its stability and the presence of multiple chiral centers, which contribute to its distinct stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[53103,8]undecan-3-ol typically involves multiple steps, starting from simpler organic molecules One common approach is the Diels-Alder reaction, followed by a series of reduction and cyclization steps to form the tricyclic core
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize byproducts and maximize the efficiency of each reaction step.
Types of Reactions:
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The hydrogen atoms on the tricyclic core can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products:
Scientific Research Applications
(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-one: A ketone derivative with similar structural features.
(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-amine: An amine derivative with potential bioactive properties.
Uniqueness: The hydroxyl group at the 3-position of (1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol imparts unique chemical reactivity and biological activity, distinguishing it from its ketone and amine counterparts. This functional group allows for a wider range of chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C15H26O |
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Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,3R,6R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+,14+,15-/m1/s1 |
InChI Key |
GGHMUJBZYLPWFD-RKEKIRQTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O |
Canonical SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O |
Origin of Product |
United States |
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